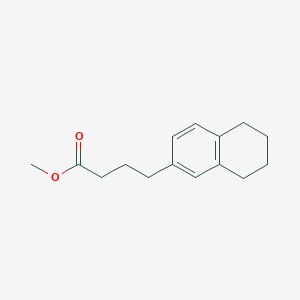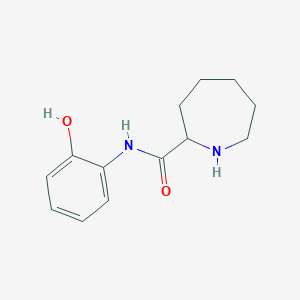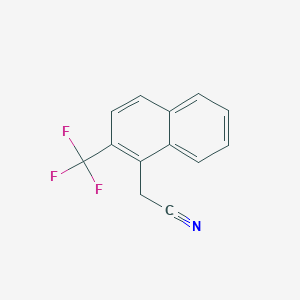
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound characterized by the presence of an isoindoline-1,3-dione moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s structure features a propanoate ester linked to an isoindoline-1,3-dione core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various functionalized esters .
科学的研究の応用
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers, dyes, and agrochemicals
作用機序
The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
類似化合物との比較
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the ester group.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied chemical properties and applications.
Uniqueness: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its chiral nature and the presence of both an ester and an isoindoline-1,3-dione moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .
特性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3/t7-/m0/s1 |
InChIキー |
NNHVWQRYVXVZLH-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)

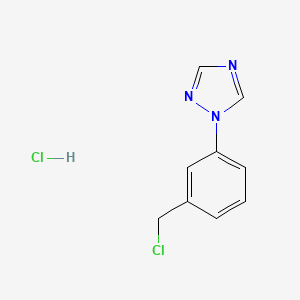
![2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B11877737.png)

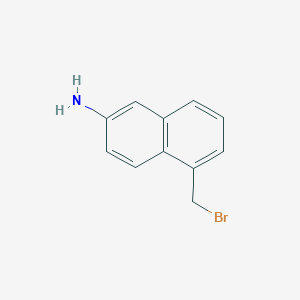

![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)
